Ret-IN-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ret-IN-22: is a potent, selective, and orally active inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. It exhibits inhibitory concentration (IC50) values of 20.9 nanomolar for wild-type RET and 18.3 nanomolar for the RET-V804M mutant . This compound demonstrates a highly selective inhibition profile across a broad spectrum of kinases, with notable specificity over epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) . This compound is implicated in exerting anticancer effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ret-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet industry standards for pharmaceutical compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Ret-IN-22 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Ret-IN-22 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RET kinase activity.
Biology: Investigated for its role in cellular signaling pathways involving RET.
Wirkmechanismus
Ret-IN-22 exerts its effects by selectively inhibiting the RET receptor tyrosine kinase. This inhibition disrupts the downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. The molecular targets of this compound include the wild-type RET and the RET-V804M mutant . By binding to the active site of RET, this compound prevents the phosphorylation and activation of the receptor, thereby inhibiting its oncogenic activity .
Vergleich Mit ähnlichen Verbindungen
Selpercatinib: Another selective RET inhibitor with similar applications in treating RET-positive cancers.
Pralsetinib: A selective RET inhibitor used for similar therapeutic purposes.
Vandetanib: A multi-kinase inhibitor with activity against RET, EGFR, and VEGFR2.
Uniqueness of Ret-IN-22: this compound is unique due to its highly selective inhibition profile and potent activity against both wild-type RET and the RET-V804M mutant. Unlike multi-kinase inhibitors like vandetanib, this compound exhibits minimal off-target effects, making it a more targeted and potentially safer therapeutic option .
Eigenschaften
Molekularformel |
C29H31F3N6O4 |
---|---|
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
1-[4-[3-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-pyrazol-5-yl]phenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C29H31F3N6O4/c1-28(2,29(30,31)32)25-18-26(37-42-25)34-27(39)33-21-7-3-19(4-8-21)23-17-24(36-35-23)20-5-9-22(10-6-20)41-16-13-38-11-14-40-15-12-38/h3-10,17-18H,11-16H2,1-2H3,(H,35,36)(H2,33,34,37,39) |
InChI-Schlüssel |
KVGTWUGUDPNRGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CC(=NN3)C4=CC=C(C=C4)OCCN5CCOCC5)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.